4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate
Description
4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate is a structurally complex organic compound characterized by a central oxobutanoate backbone functionalized with amino, methylamino, and ethylidene moieties.
Properties
CAS No. |
918814-19-4 |
|---|---|
Molecular Formula |
C7H10N3O5- |
Molecular Weight |
216.17 g/mol |
IUPAC Name |
4-[[1-amino-2-(methylamino)-2-oxoethylidene]amino]oxy-4-oxobutanoate |
InChI |
InChI=1S/C7H11N3O5/c1-9-7(14)6(8)10-15-5(13)3-2-4(11)12/h2-3H2,1H3,(H2,8,10)(H,9,14)(H,11,12)/p-1 |
InChI Key |
QDXXQSSSVJDBKR-UHFFFAOYSA-M |
Canonical SMILES |
CNC(=O)C(=NOC(=O)CCC(=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of appropriate amino and oxo precursors under controlled conditions to form the desired compound. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include specific temperatures, pH levels, and solvents to ensure the desired reaction pathway and product formation .
Scientific Research Applications
4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds and materials.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development and disease treatment.
Industry: It is used in the production of specialized chemicals and materials, contributing to advancements in technology and manufacturing .
Mechanism of Action
The mechanism of action of 4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Observations :
- Aromatic Substituents: Compounds with electron-withdrawing groups (e.g., cyano in ) exhibit enhanced anticancer activity compared to electron-donating groups (e.g., methyl in ).
- Alkyl Chain Length : Longer chains (e.g., hexyl in ) improve lipid solubility and membrane permeability, enhancing bioavailability.
Functional Group Comparisons
Table 2: Functional Group Influence on Reactivity
| Compound Name | Functional Groups | Solubility (LogP) | Reactivity | |
|---|---|---|---|---|
| 4-((4-Hydroxyphenyl)amino)-4-oxobutanoic acid | Hydroxyphenyl | -1.2 (polar) | High hydrogen bonding | |
| Ethyl 4-(((1-benzylpiperidin-4-yl)methyl)amino)-4-oxobutanoate | Piperidine, benzyl | 3.5 (lipophilic) | Cholinergic receptor interaction | |
| Target Compound | Methylamino-oxoethylidene, aminoxy | Estimated: 0.8 | Chelation potential (e.g., metal ions) | - |
Key Observations :
- Polar Groups : Hydroxyphenyl derivatives (e.g., ) exhibit higher solubility in aqueous media, favoring in vitro assays.
- Lipophilic Groups : Piperidine-containing compounds (e.g., ) show enhanced blood-brain barrier penetration.
Mechanistic and Pharmacological Comparisons
Table 3: Mechanisms of Action Across Analogues
| Compound Name | Primary Mechanism | Therapeutic Application | Efficacy (IC50) | |
|---|---|---|---|---|
| 4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid | Enzyme/receptor binding | Cancer research | 12 µM (moderate) | |
| 1,4-Naphthoquinone derivatives | Mitochondrial dysfunction | Anticancer | 0.5 µM (high) | |
| Target Compound | Theoretical: ROS scavenging | Neurodegenerative diseases (hypothetical) | N/A | - |
Key Observations :
- Mitochondrial Targeting: Naphthoquinones () show superior anticancer efficacy due to direct mitochondrial disruption.
- ROS Modulation: The target compound’s aminoxy group may enable antioxidant properties, akin to methoxy-substituted analogs in .
Biological Activity
4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate, also known as CAS 918814-19-4, is a compound of interest due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 216.171 g/mol. Its structure includes functional groups that suggest potential interactions with biological targets.
| Property | Value |
|---|---|
| CAS Number | 918814-19-4 |
| Molecular Formula | C7H10N3O5 |
| Molecular Weight | 216.171 g/mol |
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has been evaluated using the MTT assay, demonstrating significant growth inhibition in specific tumor types. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study:
In a study evaluating the cytotoxicity of related compounds, derivatives of 4-oxobutanoates showed promising results against breast cancer (MDA-MB-231) and colorectal cancer (HT-29) cell lines. The synthesized derivatives exhibited IC50 values ranging from 100 to 250 µM, indicating moderate to high potency compared to standard chemotherapeutics like cisplatin .
Tyrosinase Inhibition
Another notable biological activity is the inhibition of tyrosinase, an enzyme crucial in melanin biosynthesis. Compounds structurally related to 4-oxobutanoate derivatives have shown enhanced inhibitory activity against tyrosinase, suggesting potential applications in skin whitening and treatment of hyperpigmentation disorders.
| Compound | IC50 (µM) | Percent Inhibition at 500 µM |
|---|---|---|
| Kojic Acid | 21.8 | - |
| Compound A (related) | 128.8 | 85.6 |
| Compound B (related) | 102.3 | 72.8 |
The proposed mechanisms for the biological activities of this compound include:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed that certain derivatives can cause G1 or G2/M phase arrest, preventing further cellular division.
- Enzyme Inhibition : The inhibition of tyrosinase suggests that structural modifications can enhance binding affinity to the enzyme's active site.
Discussion
The biological activities of this compound highlight its potential as a therapeutic agent in oncology and dermatology. Further research is necessary to elucidate its precise mechanisms and optimize its efficacy through structural modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
